Luxdegalutamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

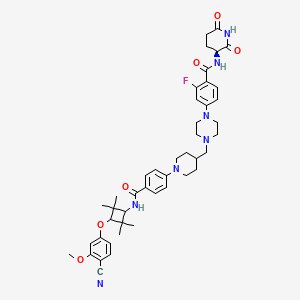

ARV-766 is a novel, potent, orally administered proteolysis targeting chimera (PROTAC) androgen receptor degrader. It is designed to target and degrade both wild-type androgen receptors and clinically relevant androgen receptor ligand-binding domain mutants, including the most prevalent mutations such as L702H, H875Y, and T878A . This compound is primarily being investigated for its potential in treating metastatic castration-resistant prostate cancer .

Preparation Methods

The synthesis of ARV-766 involves the creation of a PROTAC molecule that can induce a protein-protein interaction between the androgen receptor and specific E3 ubiquitin ligase complexes. This interaction leads to the ubiquitination of the androgen receptor and its subsequent degradation via the proteasome . The detailed synthetic routes and reaction conditions for ARV-766 are proprietary and have not been fully disclosed in the public domain. the general approach involves the use of linker chemistry to connect a ligand that binds to the androgen receptor with a ligand that recruits the E3 ubiquitin ligase .

Chemical Reactions Analysis

ARV-766 undergoes several key reactions, primarily involving its interaction with the androgen receptor and the E3 ubiquitin ligase. The major reaction is the formation of a trimer complex with the androgen receptor and the E3 ubiquitin ligase, which triggers the ubiquitination and subsequent degradation of the androgen receptor by the proteasome . This process does not involve traditional chemical reactions such as oxidation, reduction, or substitution but rather relies on protein-protein interactions and the cellular machinery for protein degradation .

Scientific Research Applications

ARV-766 has significant potential in scientific research, particularly in the fields of oncology and molecular biology. Its primary application is in the treatment of metastatic castration-resistant prostate cancer, where it has shown promise in degrading androgen receptors that drive tumor growth . Additionally, ARV-766 is being studied for its ability to overcome resistance mechanisms that limit the effectiveness of current androgen receptor-targeting therapies . This compound’s unique mechanism of action makes it a valuable tool for studying androgen receptor biology and developing new therapeutic strategies for prostate cancer .

Mechanism of Action

ARV-766 exerts its effects by creating a trimer complex with the androgen receptor and an E3 ubiquitin ligase, leading to the ubiquitination and degradation of the androgen receptor by the proteasome . This mechanism effectively reduces the levels of androgen receptor in cells, thereby inhibiting androgen receptor signaling and tumor growth . The molecular targets of ARV-766 include both wild-type androgen receptors and clinically relevant androgen receptor ligand-binding domain mutants .

Comparison with Similar Compounds

ARV-766 is unique among androgen receptor degraders due to its ability to target and degrade multiple clinically relevant androgen receptor mutants, including L702H, H875Y, and T878A . This broader efficacy profile and better tolerability make ARV-766 a promising candidate for treating metastatic castration-resistant prostate cancer compared to other androgen receptor degraders such as ARV-110 . Other similar compounds include bavdegalutamide and enzalutamide, which also target androgen receptors but may not have the same broad efficacy against multiple androgen receptor mutants .

Properties

CAS No. |

2750830-09-0 |

|---|---|

Molecular Formula |

C45H54FN7O6 |

Molecular Weight |

808.0 g/mol |

IUPAC Name |

4-[4-[[1-[4-[[3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-N-[(3S)-2,6-dioxopiperidin-3-yl]-2-fluorobenzamide |

InChI |

InChI=1S/C45H54FN7O6/c1-44(2)42(45(3,4)43(44)59-33-12-8-30(26-47)37(25-33)58-5)50-39(55)29-6-9-31(10-7-29)52-18-16-28(17-19-52)27-51-20-22-53(23-21-51)32-11-13-34(35(46)24-32)40(56)48-36-14-15-38(54)49-41(36)57/h6-13,24-25,28,36,42-43H,14-23,27H2,1-5H3,(H,48,56)(H,50,55)(H,49,54,57)/t36-,42?,43?/m0/s1 |

InChI Key |

RDPPBRKNBBXPNZ-PJXMSJPKSA-N |

Isomeric SMILES |

CC1(C(C(C1OC2=CC(=C(C=C2)C#N)OC)(C)C)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)CN5CCN(CC5)C6=CC(=C(C=C6)C(=O)N[C@H]7CCC(=O)NC7=O)F)C |

Canonical SMILES |

CC1(C(C(C1OC2=CC(=C(C=C2)C#N)OC)(C)C)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)CN5CCN(CC5)C6=CC(=C(C=C6)C(=O)NC7CCC(=O)NC7=O)F)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-Amino-4-[4-[(Z)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B10856546.png)

![N-[(2S)-2-amino-2-methylbutyl]-8-[(2,6-difluorophenyl)methoxy]-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B10856549.png)

![6-[(5R)-5-[[2-(7-fluoro-1-methyl-2-oxoquinolin-8-yl)ethylamino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-4H-pyrazino[2,3-b][1,4]oxazin-3-one](/img/structure/B10856589.png)

![(3R,3aR,6aR)-2-[3-(3-fluorophenyl)propanoyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B10856597.png)

![2-(benzotriazol-1-yl)-~{N}-[4-(1~{H}-imidazol-4-yl)phenyl]-~{N}-(thiophen-3-ylmethyl)ethanamide](/img/structure/B10856600.png)

![5-[5-[3-Chloro-5-(cyclopropylmethoxy)phenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B10856605.png)

![N-[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(4-methylimidazol-1-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]-4-fluorobenzamide](/img/structure/B10856618.png)

![4-[(8-chloro-2,4-dioxoquinazolin-1-yl)methyl]-N-hydroxybenzamide](/img/structure/B10856630.png)

![1-[[2-(4-Tert-butylcyclohexyl)oxy-4-methylnaphthalen-1-yl]methyl]piperidine-4-carboxylic acid](/img/structure/B10856632.png)

![2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-[2-[4-[[[3-[[2-[[(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-2-hydroxybenzoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate](/img/structure/B10856642.png)